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Introduction
Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food

and Drug Administration (FDA) for various medical diagnostic applications, including cardiac

output determination, hepatic function assessment, and ophthalmic angiography.[1][2] Its

strong absorption and fluorescence in the NIR window (700-900 nm) allow for deep tissue

penetration with minimal autofluorescence from biological tissues.[2][3]

To expand its utility in targeted imaging and therapy, ICG is often chemically modified to include

reactive functional groups. ICG-amine and its activated ester derivatives, such as ICG-N-

hydroxysuccinimide (NHS) esters, are designed to covalently bond with biomolecules like

antibodies, peptides, and other proteins.[1] These amine-reactive forms allow for the creation of

specific bioconjugates for targeted drug delivery, intraoperative imaging, and phototherapy.[4]

However, the clinical and research applications of ICG derivatives are often hampered by the

inherent instability of the cyanine core structure, particularly in aqueous and physiological

environments.[2][5][6] Understanding the factors that govern the stability of ICG-amine and its

conjugates is critical for the development of robust and reliable diagnostic and therapeutic

agents. This guide provides a comprehensive overview of ICG-amine stability under
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physiological conditions, summarizing key quantitative data, detailing experimental protocols

for stability assessment, and visualizing the underlying chemical and experimental processes.

Core Factors Influencing ICG-Amine Stability
The stability of ICG and its amine derivatives is not intrinsic but is heavily influenced by a range

of physicochemical factors. Careful control of these parameters is essential for reproducible

results and optimal performance of ICG bioconjugates.

pH: The pH of the medium is a critical determinant of ICG stability. The dye rapidly

decomposes in acidic conditions (pH < 5.0) and highly alkaline environments (pH > 11.0).[7]

It remains relatively stable within a pH range of 8.0 to 10.0 for up to 48 hours.[7] For

bioconjugation reactions involving amine-reactive ICG-NHS esters, a slightly alkaline pH of

8.0-9.0 is optimal to ensure the primary amine groups on target proteins are deprotonated

and available for reaction, while minimizing the competing hydrolysis of the NHS ester.[1][8]

Solvent and Medium: ICG's stability varies significantly across different solvents.

Aqueous Solutions: ICG is notoriously unstable in aqueous solutions, where it is prone to

aggregation and degradation.[2][5] This degradation is accelerated by light and heat.[9]

Stock solutions reconstituted in water should be used very shortly after preparation.[5][6]

Organic Solvents: It is considerably more stable in organic solvents like dimethyl sulfoxide

(DMSO) and methanol.[10] For this reason, stock solutions of amine-reactive ICG are

typically prepared in anhydrous DMSO.[1]

Biological Media: In physiological media, ICG binds tightly to plasma proteins, particularly

albumin.[1][11] This protein binding confers significant stability, protecting the dye from

rapid degradation and clearance.[10] However, the stability in whole blood or serum can

still be limited. For instance, ICG was found to be unstable for even one week in human

serum stored at -20°C, with improved but still declining stability at -70°C after four weeks.

[12] In whole blood at 37°C, ICG is stable for approximately 5 hours.[13][14]

Temperature: Higher temperatures accelerate the rate of ICG degradation.[9][15] Freely

dissolved ICG is more vulnerable to thermal degradation than encapsulated or protein-bound

forms.[15] For long-term storage, ICG dyes and their conjugates should be kept at -15°C or
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lower, protected from light and moisture.[1] Reconstituted DMSO stock solutions can be

stored at <-15°C for less than two weeks.[1]

Light Exposure (Photostability): As a photosensitive dye, ICG is susceptible to

photobleaching or photodegradation upon exposure to light, particularly under continuous

laser irradiation.[9][16] This process involves the chemical alteration of the dye's

chromophore, leading to a loss of fluorescence. The photostability can be enhanced by

binding ICG to nanoparticles or localizing it near metallic surfaces like gold colloids.[16][17]

Concentration and Aggregation: In aqueous solutions at concentrations above ~400 µg/mL,

ICG molecules tend to self-aggregate, forming dimers and higher-order oligomers (J-

aggregates).[2][15] This aggregation alters the dye's spectral properties, causing a shift in

the absorption peak and often leading to fluorescence quenching.[2] Aggregation can also

promote degradation through photochemical reactions.[6]

Degradation Pathways of Indocyanine Green
The degradation of the ICG molecule in the presence of air and light can proceed through

several distinct pathways, leading to the loss of its characteristic NIR absorption and

fluorescence.

Oxidative Double-Bond Cleavage: The polymethine chain of ICG is susceptible to attack by

reactive oxygen species (ROS), particularly singlet oxygen. This can lead to the cleavage of

the double bonds within the chain, fragmenting the molecule into smaller, non-fluorescent

components containing carbonyl groups.[5][6][18]

Chain Truncation: Another degradation route involves the shortening of the heptamethine

chain, resulting in the formation of a pentamethine homologue, which has different spectral

properties.[5][6]

Oxidative Dimerization: ICG molecules, especially when self-aggregated in aqueous

solutions, can undergo a photochemical oxidative dimerization reaction. This process yields

a non-fluorescent product and is a significant pathway for degradation in stored aqueous

stock solutions.[5][6]
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Caption: Major degradation pathways of ICG under physiological conditions.

Quantitative Stability Data
The following tables summarize quantitative data on the stability of ICG under various

conditions, compiled from multiple studies.

Table 1: Stability of ICG in Various Media and Conditions
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ICG Form Medium
Concentr
ation

Temperat
ure

Condition
s

Stability
Metric

Referenc
e

Free ICG
Aqueous
Solution

Not
specified

Not
specified

Light
Exposure

Follows
first-
order
degradati
on
kinetics

[9]

Free ICG Water
Not

specified
4°C Dark

Stable for 3

days (20%

fluorescenc

e loss)

[13][14]

Free ICG Water 50 µg/mL 40°C Dark

42%

degradatio

n of

monomeric

peak after

96h

[15]

Free ICG
Human

Serum

0.3 - 6.5

µg/mL
-20°C Dark

Unstable

for 1 week
[12]

Free ICG
Human

Serum

0.3 - 6.5

µg/mL
-70°C Dark

Stable for

~4 weeks,

then

degradatio

n begins

[12]

Free ICG
Whole

Blood

Not

specified
37°C

Light

Exposure

Stable for 5

hours
[13][14]

ICG-

Protein

Conjugate

PBS with

0.1% BSA,

2 mM

Sodium

Azide

> 0.5

mg/mL
4°C Dark

Stable for 2

months

without

significant

change

[1]
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| ICG DMSO Stock | DMSO | 10-20 mM | < -15°C | Dark, Moisture-free | Stable for up to 2

weeks |[1] |

Table 2: Influence of pH on ICG Stability

pH Range Observation Timeframe Reference

< 5.0
Rapid
decomposition to a
colorless derivative

< 1 hour [7]

8.0 - 10.0 Relatively stable Up to 48 hours [7]

> 11.0

Rapid decomposition

to a colorless

derivative

< 1 hour [7]

| 8.0 - 9.0 | Optimal range for amine-reactive labeling reactions | Reaction Time |[1] |

Experimental Protocols for Stability Assessment
This section provides detailed methodologies for common experiments related to ICG-amine
stability and conjugation.

Protocol: Labeling Proteins with Amine-Reactive ICG-
NHS Ester
This protocol describes a general procedure for conjugating an ICG-NHS ester to a protein

containing primary amines (e.g., lysine residues).
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Start

1. Prepare Protein Solution
- Dissolve protein in amine-free buffer (e.g., PBS)

- Adjust pH to 8.0-9.0 with bicarbonate buffer
- Ensure concentration is 2-10 mg/mL

3. Run Conjugation Reaction
- Add calculated volume of ICG-NHS stock to protein solution

- Molar ratio (dye:protein) typically 4:1 to 20:1
- Mix and react for 30-60 min at room temp, protected from light

2. Prepare ICG-NHS Stock Solution
- Dissolve ICG-NHS ester in anhydrous DMSO

- Make a 10-20 mM stock solution
- Use immediately

4. Purify the Conjugate
- Remove unreacted dye

- Use size-exclusion chromatography (e.g., Sephadex G-25)

5. Characterize the Conjugate
- Measure absorbance at 280 nm (protein) and ~785 nm (ICG)

- Calculate Degree of Labeling (DOL)

End

Click to download full resolution via product page

Caption: Workflow for protein labeling with ICG-NHS ester.

Methodology:

Prepare Protein Solution:
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Dissolve the target protein (e.g., antibody) in an amine-free buffer such as 1X Phosphate

Buffered Saline (PBS), pH 7.2-7.4.[1] Avoid buffers containing primary amines like Tris or

glycine.[1][8]

Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]

Adjust the pH of the protein solution to 8.0-9.0 using a reaction buffer like 1 M sodium

bicarbonate.[1][8] This is crucial for the reaction with the NHS ester.

Prepare ICG-NHS Ester Stock Solution:

Just before starting the conjugation, add anhydrous DMSO to the vial of ICG-NHS ester to

create a 10-20 mM stock solution.[1]

Mix thoroughly by vortexing. This solution should be used promptly as its activity

decreases over time.[1]

Perform the Conjugation Reaction:

Calculate the required volume of the ICG-NHS stock solution to achieve the desired dye-

to-protein molar ratio. Ratios of 4:1 to 20:1 are commonly tested to find the optimal degree

of labeling.[1]

Add the ICG-NHS solution to the protein solution while gently stirring. The final

concentration of DMSO in the reaction mixture should be less than 10%.[1]

Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.

[1]

Purify the Conjugate:

Separate the ICG-protein conjugate from unreacted, hydrolyzed dye.

The most common method is size-exclusion chromatography using a Sephadex G-25

column or a spin column, eluting with PBS (pH 7.2-7.4).[1] The labeled protein will elute

first as a colored fraction.

Characterize the Conjugate:
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Measure the absorbance of the purified conjugate at 280 nm (for protein concentration)

and at the maximum absorbance of ICG (~785 nm).[1]

Calculate the Degree of Labeling (DOL), i.e., the average number of dye molecules per

protein, using the Beer-Lambert law and correction factors for the dye's absorbance at 280

nm.

Protocol: Assessing ICG Stability via UV-Vis Absorbance
Spectroscopy
This protocol provides a method to monitor the degradation of ICG over time by measuring

changes in its absorbance spectrum.

Methodology:

Sample Preparation:

Prepare a stock solution of ICG or ICG-amine in the desired solvent (e.g., sterile water,

PBS, serum).

Create several identical samples in cuvettes or microplates at a concentration where the

peak absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).[1]

[15]

Incubation under Test Conditions:

Expose the sets of samples to the conditions being tested. For example:

Temperature Stability: Incubate samples in the dark at different temperatures (e.g., 4°C,

22°C, 40°C).[15]

Photostability: Expose samples to a controlled light source (e.g., broadband lamp or

specific laser wavelength) for defined periods.[15][19] Keep a control set in the dark.

pH Stability: Prepare samples in buffers of varying pH values.[7]

Spectroscopic Measurement:
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At predetermined time points (e.g., t=0, 1, 4, 24, 48 hours), record the full absorbance

spectrum (e.g., 600-900 nm) of each sample using a UV-Vis spectrophotometer.[2][15]

Use the corresponding buffer or solvent as a blank reference.[15]

Data Analysis:

Monitor the height of the monomeric ICG absorbance peak (~780-800 nm). A decrease in

this peak over time indicates degradation.[2][15]

Optionally, monitor for the appearance of new peaks, such as the J-aggregate peak

around 894 nm, which can indicate aggregation.[2]

Plot the peak absorbance versus time to determine the degradation kinetics. The

degradation of ICG in aqueous solution often follows first-order kinetics.[9]

Protocol: Assessing ICG Stability via High-Performance
Liquid Chromatography (HPLC)
HPLC provides a more precise method to quantify the parent ICG molecule and separate it

from its degradation products.

Methodology:

Sample Preparation and Incubation:

Prepare and incubate ICG samples under various physiological conditions as described in

Protocol 5.2.

HPLC System and Method:

Use a reverse-phase HPLC system with a suitable column (e.g., C18 or Phenyl column).

[12][13]

Detection can be done using a UV-Vis detector set to the absorbance maximum of ICG

(~780 nm) or a fluorescence detector.[13]
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The mobile phase typically consists of a gradient of an aqueous buffer (like ammonium

acetate) and an organic solvent (like acetonitrile).

An example method could involve a gradient elution on a reverse-phase phenyl column.

[14]

Analysis:

Inject samples onto the HPLC column at various time points.

Identify the peak corresponding to the intact ICG molecule based on its retention time

(determined by injecting a fresh standard).

Degradation products will typically appear as separate, often earlier-eluting, peaks.[13]

Quantify the amount of remaining intact ICG by integrating the area of its corresponding

peak.

Plot the peak area of intact ICG versus time to determine the degradation rate and half-life

under the tested conditions.

Visualization of Key Processes
ICG-Amine Conjugation Chemistry
The fundamental reaction for creating ICG bioconjugates involves the reaction of an amine-

reactive ICG derivative, such as an NHS ester, with a primary amine on a biomolecule.
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Caption: Reaction scheme for ICG-NHS ester conjugation to a primary amine.

Conclusion
The stability of ICG-amine and its conjugates under physiological conditions is a multi-faceted

issue critical to their successful application in research and medicine. Key determinants of

stability include pH, temperature, light exposure, and the surrounding molecular environment.

While inherently unstable in aqueous solutions, the stability of ICG is significantly enhanced

upon conjugation to proteins and through proper formulation and storage. Encapsulation

strategies and chemical modifications, such as deuteration, are promising avenues for further
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improving the shelf-life and in vivo performance of ICG-based agents.[6][20] For professionals

in drug development and research, a thorough understanding and control of these stability

factors are paramount for generating reliable data and developing effective ICG-based

bioconjugates for targeted imaging and therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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